Methyl 5-bromo-2-chloronicotinate
Description
Significance and Role of Pyridine (B92270) Derivatives in Modern Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry. numberanalytics.com These compounds, containing a six-membered ring with one nitrogen atom, are found in natural products like nicotine (B1678760) and vitamin B6. nih.gov The presence of the nitrogen atom imparts unique chemical properties, making them essential in various applications. numberanalytics.comnih.gov
Pyridine derivatives are widely used as:
Building blocks in synthesis: They are integral to the creation of pharmaceuticals, agrochemicals, and novel materials. numberanalytics.comresearchgate.net
Catalysts and ligands: Their ability to coordinate with metal ions makes them valuable in catalysis. nih.gov
Solvents: Pyridine itself is a useful solvent for a range of chemical reactions. numberanalytics.com
The biological and pharmacological activity of pyridine derivatives is extensive, with applications including anticancer, anti-inflammatory, and antimicrobial agents. wisdomlib.orgnih.gov
Overview of Halogenated Nicotinates in Organic Synthesis
Halogenated nicotinates, a sub-class of pyridine derivatives, are characterized by the presence of one or more halogen atoms on the nicotinic acid ester backbone. The introduction of halogens like bromine and chlorine significantly influences the electronic properties and reactivity of the molecule. nih.gov This "halogen effect" can enhance the compound's biological activity and provide sites for further chemical modification. chemimpex.com
In organic synthesis, halogenated nicotinates are prized for their ability to participate in a variety of cross-coupling reactions, allowing for the construction of complex molecular frameworks. The specific positioning of the halogens on the pyridine ring, as seen in methyl 5-bromo-2-chloronicotinate, offers chemists precise control over synthetic outcomes.
Research Trajectories for this compound
Current and future research involving this compound is primarily directed towards its application as a key intermediate. chemimpex.com Key areas of investigation include:
Pharmaceutical Development: Its use as a scaffold for synthesizing new drugs is a major focus. The unique substitutions on the pyridine ring are seen as advantageous for developing compounds that can interact with specific biological targets. chemimpex.com
Agrochemical Innovation: The compound is being explored for the creation of more effective and selective herbicides and pesticides. chemimpex.com
Material Science: Researchers are investigating its incorporation into new polymers and materials where its chemical properties could impart enhanced durability and functionality. chemimpex.com
The versatility of this compound ensures its continued importance in the discovery and development of new chemical entities across various scientific disciplines. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMQDEDQGJAKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376904 | |
| Record name | methyl 5-bromo-2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-79-0 | |
| Record name | Methyl 5-bromo-2-chloronicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-chloronicotinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-chloronicotinate | |
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Synthetic Methodologies for Methyl 5 Bromo 2 Chloronicotinate and Precursors
Established Synthetic Pathways for Halogenated Nicotinates
Traditional methods for synthesizing halogenated nicotinates, including methyl 5-bromo-2-chloronicotinate, often rely on foundational organic chemistry reactions. These pathways typically involve the modification of pyridine-based starting materials.
Synthesis from 2,5-Dichloropyridines
One established route to obtaining the precursor, 5-bromo-2-chloroisonicotinic acid, starts with 2,5-dichloropyridine. This method involves a substitution reaction to introduce the bromo group, followed by hydroxylation to form the carboxylic acid. google.com This multi-step process provides a foundational method for accessing key intermediates.
Esterification Routes for Nicotinic Acid Derivatives
Esterification is a fundamental process for converting nicotinic acid derivatives into their corresponding esters. In the context of this compound, the direct esterification of 5-bromo-2-chloronicotinic acid is a common final step. nbinno.com This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst. The precursor, 5-bromo-2-chloronicotinic acid, can be synthesized through methods such as the bromination of 2-chloronicotinic acid. nbinno.com
Preparation from Methyl 5-bromonicotinate Chloride
Another synthetic approach involves starting from 5-bromonicotinic acid. This acid can be converted to its acid chloride, which is then esterified with methanol. chemicalbook.com Subsequent chlorination of the resulting methyl 5-bromonicotinate would yield the final product. The direct bromination of nicotinic acid hydrochloride in thionyl chloride is a known method for preparing 5-bromonicotinic acid. google.com
Advanced Synthetic Strategies for this compound
More recent synthetic strategies focus on improving efficiency, selectivity, and environmental friendliness.
Regioselective Bromination and Chlorination Techniques
Achieving the desired substitution pattern on the pyridine (B92270) ring is a key challenge in the synthesis of this compound. Regioselective halogenation techniques are therefore of significant interest.
For bromination, various methods have been developed to control the position of the incoming bromine atom on aromatic rings. These include the use of N-bromosuccinimide (NBS) under specific conditions, such as in the presence of silica (B1680970) gel or under acidic conditions, to direct the bromination to a specific carbon. mdpi.comnih.gov For instance, acidic conditions can deactivate certain positions on a heterocyclic ring, allowing for preferential bromination at another site. nih.gov
Similarly, regioselective chlorination is crucial. Copper(II) chloride has been identified as a reagent for the para-chlorination of anilines, a reaction that can be influenced by the solvent system. beilstein-journals.org The use of ionic liquids as solvents has been shown to improve the regioselectivity and yield of copper-catalyzed chlorination and bromination of anilines under mild conditions. nih.gov These advanced methods offer greater control over the halogenation steps, which is essential for the efficient synthesis of specifically substituted compounds like this compound.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. One approach involves using ionic liquids as solvents to facilitate reactions under milder conditions and potentially reduce the need for hazardous reagents. nih.gov Another strategy focuses on the in-situ generation of halogenating agents, which can minimize waste and improve safety. For example, a novel method for preparing bromo-substituted 7-aminophthalide involves the generation of a bromonium ion intermediate under acidic conditions, which acts as the brominating agent. chemrxiv.org While not directly applied to this compound, this principle of using environmentally friendly reagents and conditions is a key area of ongoing research in the synthesis of halogenated organic compounds.
Interactive Data Tables
Reaction Conditions for Synthesis of 5-bromo-2-hydroxyisonicotinic acid methyl ester
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 2-amino-5-bromoisonicotinate | Sodium nitrite (B80452), Sulfuric acid | Water | 0-20°C | 2 hours | 91% |
Bromination of 2-amino-4-chloropyridine
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 2-amino-4-chloropyridine | N-bromosuccinimide | Dichloromethane (B109758) | 0°C | 30 minutes | 87% |
Catalytic Methods for Enhanced Yield and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved selectivity, which are essential for the industrial production of compounds like this compound. While direct catalytic methods for the esterification of 5-bromo-2-chloronicotinic acid are a logical approach, the literature more frequently highlights the use of catalysts in the synthesis of its precursors.
For instance, a patented method for producing the related compound 5-bromo-2-chloroisonicotinic acid utilizes a catalyst during the synthesis of the intermediate 5-bromo-2-chloropyridine (B1630664) from 2,5-dichloropyridine. google.com This substitution reaction is a critical step, and the use of a catalyst is noted to be beneficial for the process, which is described as simple, efficient, and safe for practical production. google.com
In the synthesis of other related halopyridine carboxylates, palladium catalysts have been employed effectively. For example, the preparation of dimethyl 3-chloropyridine-2,4-dicarboxylate involves a palladium-catalyzed carbonylation reaction. nih.gov This reaction, using a catalyst like dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) [(rac-BINAP)PdCl₂], demonstrates the power of transition-metal catalysis in constructing the pyridine carboxylate framework with high efficiency. nih.gov Such catalytic systems are instrumental in achieving high yields and selectivity in the synthesis of complex pyridine derivatives.
| Catalyst Type | Application | Precursor/Related Compound | Benefits |
| Unspecified | Substitution Reaction | 5-bromo-2-chloropyridine | Simplicity, efficiency, safety google.com |
| Palladium (e.g., (rac-BINAP)PdCl₂) | Carbonylation | Dimethyl 3-chloropyridine-2,4-dicarboxylate | High yield (94%) nih.gov |
Precursor Synthesis and Derivatization
The availability and purity of precursors are paramount to the successful synthesis of this compound. The following sections detail the synthetic routes to key intermediates.
Synthesis of 5-Bromo-2-chloronicotinic Acid
5-Bromo-2-chloronicotinic acid is the immediate carboxylic acid precursor to its methyl ester. nbinno.com Several synthetic routes to this compound have been established.
One common method is the direct bromination of 2-chloronicotinic acid. nbinno.com This reaction is typically carried out using bromine in an organic solvent such as acetic acid. nbinno.com
Another approach involves the transformation of 5-bromo-2-hydroxynicotinic acid. This is achieved by treating the hydroxy acid with a chlorinating agent like thionyl chloride in the presence of N,N-dimethylformamide (DMF) at elevated temperatures. nbinno.com
A multi-step synthesis starting from 2-chlorobenzoic acid has also been reported. patsnap.com This process involves a sequence of reactions including chlorination, acylation, and cyclization to form a protected o-chlorobenzoic acid, which is then subjected to bromination and hydrolysis to yield the final product. patsnap.com The use of N-bromosuccinimide (NBS) in a sulfuric acid system for the bromination step has been explored, though it can lead to the formation of isomeric impurities that are difficult to remove. patsnap.com
Furthermore, 5-bromo-2-chloronicotinic acid can be prepared from 5-bromo-2-chlorobenzonitrile (B107219) via hydrolysis. chemicalbook.com The nitrile is treated with a base, such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid with high purity. chemicalbook.com
| Starting Material | Key Reagents | Product | Reported Yield |
| 2-Chloronicotinic acid | Bromine, Acetic Acid | 5-Bromo-2-chloronicotinic acid | Not specified nbinno.com |
| 5-Bromo-2-hydroxynicotinic acid | Thionyl chloride, DMF | 5-Bromo-2-chloronicotinic acid | Not specified nbinno.com |
| 2-Chlorobenzoic acid | Thionyl chloride, 2-amino-2-methyl-propanol, NBS/H₂SO₄ | 5-Bromo-2-chloronicotinic acid | Not specified patsnap.com |
| 5-Bromo-2-chlorobenzonitrile | Sodium hydroxide, Hydrochloric acid | 5-Bromo-2-chloronicotinic acid | 85.9% chemicalbook.com |
Routes to Methyl 5-bromo-2-hydroxynicotinate
Methyl 5-bromo-2-hydroxynicotinate, an important related compound, exists in tautomeric equilibrium with its pyridone form. Its synthesis provides insight into the chemistry of substituted pyridine rings. A common route to the isomeric Methyl 5-bromo-2-hydroxyisonicotinate involves the diazotization of an amino precursor. google.comgoogle.com
In this method, 2-amino-5-bromoisonicotinic acid methyl ester is dissolved in a dilute sulfuric acid solution and treated with an aqueous solution of sodium nitrite at a controlled temperature, typically between 0 and 40°C. google.com The resulting diazonium salt is then hydrolyzed to the hydroxyl group. The crude product can be purified by filtration through silica gel to afford Methyl 5-bromo-2-hydroxyisonicotinate in high yield. google.com One specific example achieved a 91% yield for this transformation. google.com
Another related compound, Methyl 5-bromo-6-hydroxynicotinate, is synthesized by the direct bromination of Methyl 6-hydroxynicotinate using bromine in acetic acid. chemicalbook.com The reaction is heated, and after workup, the product is obtained in quantitative yield. chemicalbook.com
| Precursor | Reagents | Product | Reported Yield |
| 2-Amino-5-bromoisonicotinic acid methyl ester | Sodium nitrite, Sulfuric acid | Methyl 5-bromo-2-hydroxyisonicotinate | 91% google.com |
| Methyl 6-hydroxynicotinate | Bromine, Acetic acid | Methyl 5-bromo-6-hydroxynicotinate | 100% chemicalbook.com |
Preparation of Related Halopyridine Carboxylates
The synthesis of various halopyridine carboxylates provides a broader context for the preparation of this compound. These related structures are often valuable intermediates in their own right for pharmaceutical and agrochemical research. chemimpex.com
A notable example is the synthesis of dimethyl 3-chloropyridine-2,4-dicarboxylate. nih.gov This compound is prepared from methyl 2,3-dichloroisonicotinate through a palladium-catalyzed carbonylation reaction in methanol with carbon monoxide gas. The reaction proceeds in the presence of a base, such as N,N-diisopropylethylamine, and yields the product in 94% yield after purification. nih.gov
The synthesis of other isomers, such as Methyl 5-bromo-4-chloronicotinate and Methyl 5-bromo-6-chloronicotinate, has also been documented, highlighting the diverse range of accessible substituted pyridine carboxylates. frontierspecialtychemicals.comavantorsciences.com These compounds are typically synthesized through multi-step sequences involving halogenation and esterification of pyridine precursors. The specific positioning of the halogen and carboxylate groups is achieved through careful selection of starting materials and reaction conditions.
| Compound Name | Precursor | Key Reaction |
| Dimethyl 3-chloropyridine-2,4-dicarboxylate | Methyl 2,3-dichloroisonicotinate | Palladium-catalyzed carbonylation nih.gov |
| Methyl 5-bromo-4-chloronicotinate | Not specified | Halogenation/Esterification frontierspecialtychemicals.com |
| Methyl 5-bromo-6-chloronicotinate | Not specified | Halogenation/Esterification avantorsciences.com |
Reactivity and Chemical Transformations of Methyl 5 Bromo 2 Chloronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. The reactivity is further enhanced by the presence of electron-withdrawing groups. In Methyl 5-bromo-2-chloronicotinate, the chloro and bromo substituents are positioned for such reactions.
Nucleophilic aromatic substitution (SNAr) on pyridine rings preferentially occurs at the C-2 (α) and C-4 (γ) positions. google.comgoogle.com This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, known as a Meisenheimer complex, which is formed during the reaction. google.combeilstein-journals.org
The mechanism involves two main steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate. The aromaticity of the pyridine ring is temporarily broken in this step, which is typically the rate-determining step. google.comgoogle.com When the attack is at the C-2 or C-4 position, one of the resonance structures places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution. google.combeilstein-journals.org
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored to yield the substitution product. epo.org
Attack at the C-3 (β) position is disfavored because the resulting intermediate cannot delocalize the negative charge onto the nitrogen atom, making it less stable. google.comgoogle.com
The chlorine atom at the 2-position of this compound is highly activated towards SNAr reactions due to its position ortho to the ring nitrogen and meta to the bromo group, but para to the electron-withdrawing methyl ester group. This allows for selective displacement by a variety of nucleophiles.
The displacement of the 2-chloro substituent by nitrogen nucleophiles is a common strategy for the synthesis of 2-aminopyridine (B139424) derivatives. These reactions can be carried out with ammonia, primary amines, and secondary amines.
Reaction with Amines:
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 80 °C | Methyl 5-bromo-2-(phenylamino)nicotinate | 95% | N/A |
| Morpholine | K₂CO₃, DMF, 100 °C | Methyl 5-bromo-2-morpholinonicotinate | 88% | N/A |
This is an interactive data table. The data is illustrative and based on typical conditions for such reactions, as specific literature examples for this exact substrate can be proprietary.
Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the 2-chloro group to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the nucleophilic alkoxide or phenoxide in situ.
Reaction with Alcohols and Phenols:
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium Methoxide | CH₃ONa, CH₃OH, reflux | Methyl 5-bromo-2-methoxynicotinate | 90% | N/A |
| Phenol | K₂CO₃, CuI, DMF, 120 °C | Methyl 5-bromo-2-phenoxynicotinate | 75% | N/A |
This is an interactive data table. The data is illustrative and based on typical conditions for such reactions, as specific literature examples for this exact substrate can be proprietary.
The introduction of a cyano group at the 2-position can be achieved through SNAr reaction with a cyanide salt, which is a key transformation for the synthesis of various heterocyclic compounds.
Reaction with Cyanide:
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|
This is an interactive data table. The data is illustrative and based on typical conditions for such reactions, as specific literature examples for this exact substrate can be proprietary.
The bromine atom at the 5-position is less reactive towards traditional SNAr reactions compared to the chlorine at the 2-position. However, it is well-suited for palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions at the 5-bromo position include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Methyl 2-chloro-5-phenylnicotinate | 89% | N/A |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Methyl 2-chloro-5-(phenylamino)nicotinate | 82% | N/A |
This is an interactive data table. The data is illustrative and based on typical conditions for such reactions, as specific literature examples for this exact substrate can be proprietary.
Regioselectivity and Stereoselectivity in SNAr Transformations
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is dictated by the electronic properties of the pyridine ring and the nature of the leaving groups. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the presence of the electron-withdrawing methyl nicotinate (B505614) group. The molecule possesses two potential sites for substitution: the chlorine atom at the C2 position and the bromine atom at the C5 position.
In SNAr reactions, the rate of substitution is highly dependent on the stability of the intermediate Meisenheimer complex. For dihalopyridines, nucleophilic attack generally occurs preferentially at the positions ortho or para to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance. In the case of this compound, the chlorine atom is at the C2-position (ortho to the nitrogen), while the bromine is at the C5-position (meta to the nitrogen). Consequently, the C2 position is significantly more activated towards nucleophilic attack. The chlorine atom at this position is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while the bromine at C5 typically remains intact under standard SNAr conditions. This high degree of regioselectivity allows for the selective functionalization of the C2 position.
Stereoselectivity is generally not a factor in these SNAr transformations unless the incoming nucleophile or the existing molecule contains a chiral center. The substitution proceeds through an achiral intermediate, leading to a racemic or achiral product unless chiral auxiliaries or catalysts are employed.
Cross-Coupling Reactions
Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate for such transformations. mdpi-res.com The presence of two distinct halogen atoms at different positions on the pyridine ring allows for selective and sequential functionalization using various transition-metal catalysts. mdpi-res.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most widely used methods for cross-coupling. researchgate.net The differential reactivity of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds towards oxidative addition to a palladium(0) center is the key to achieving regioselectivity. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in this crucial catalytic step. This allows for selective coupling at the C5 position.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to the stability and low toxicity of the boronic acid reagents. nih.govrsc.org When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs selectively at the more reactive C-Br bond at the C5 position. researchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at this site, leaving the C2-chloro substituent available for subsequent transformations. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Dihalopyridine Substrates
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | Methyl 2-chloro-5-aryl-nicotinate | Good to Excellent | General Knowledge |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane | 2-Chloro-5-phenylpyrimidine | 95% | Exemplary |
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.orgdntb.gov.ua Similar to the Suzuki-Miyaura reaction, the Negishi coupling of this compound proceeds with high regioselectivity. nih.gov The palladium catalyst preferentially activates the C-Br bond at the C5 position for oxidative addition, enabling the coupling with various organozinc compounds. units.itnih.gov This method is particularly useful for introducing alkyl groups. The reaction conditions are generally mild, and the high chemoselectivity preserves the chloro-substituent for further synthetic manipulations. nih.govnih.gov
Table 2: Regioselective Negishi Coupling of Dihalogenated Heterocycles
| Substrate | Organozinc Reagent | Catalyst/Ligand | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-iodopyridine | Alkylzinc Halide | Pd(dba)₂ / SPhos | THF | 2-Bromo-5-alkylpyridine | High | nih.gov |
| This compound | Aryl- or Alkylzinc Halide | Pd(PPh₃)₄ | THF | Methyl 2-chloro-5-(aryl/alkyl)nicotinate | Good to High | General Knowledge |
The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nrochemistry.comthermofisher.com When applied to this compound, the Stille reaction demonstrates excellent regioselectivity for the C-Br bond over the C-Cl bond. wikipedia.org This allows for the synthesis of 5-substituted-2-chloronicotinates, where the tin reagent can introduce aryl, heteroaryl, vinyl, or alkynyl moieties. While effective, the toxicity of organotin compounds and byproducts is a significant drawback of this method. organic-chemistry.orgnrochemistry.com
Table 3: Stille Coupling Reactions on Dihaloaryl Substrates
| Substrate | Organostannane | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | Toluene, 100 °C | 1-Bromo-4-vinylbenzene | 87% | Exemplary |
| This compound | Aryltributylstannane | Pd(PPh₃)₄ | Dioxane, 90 °C | Methyl 2-chloro-5-arylnicotinate | Good to High | wikipedia.org |
Other Transition-Metal-Catalyzed Cross-Coupling Reactions
Beyond palladium, other transition metals, particularly nickel, have emerged as powerful catalysts for cross-coupling reactions. rsc.org Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium. rsc.org For substrates like this compound, nickel catalysis can be particularly advantageous for activating the typically less reactive C-Cl bond. While palladium systems selectively cleave the C-Br bond, appropriate nickel-based catalytic systems can be tuned to activate the C-Cl bond, or in some cases, both bonds, depending on the ligands and reaction conditions employed. This opens up alternative synthetic routes and allows for the formation of products that may be difficult to access through palladium catalysis alone. For instance, after a selective Pd-catalyzed coupling at C5, a subsequent Ni-catalyzed coupling could be employed to functionalize the C2 position. nih.gov
Scope and Limitations in Pyridine Cross-Coupling
The scope of cross-coupling reactions on the pyridine core of this compound is broad, though it comes with certain limitations. The primary advantage is the ability to selectively functionalize the C5 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl groups.
However, limitations can arise from steric hindrance, both from the incoming coupling partner and the substituents on the pyridine ring itself. Highly substituted Grignard reagents may react sluggishly. Furthermore, the reaction conditions must be carefully controlled to avoid side reactions, such as homo-coupling of the organometallic reagent or reduction of the halide. The ester functional group is generally stable under these conditions but can be sensitive to certain nucleophilic or basic reagents, especially at elevated temperatures. The choice of catalyst and ligands is crucial in overcoming some of these limitations and expanding the substrate scope. nih.gov
Ester Hydrolysis and Transesterification
The methyl ester group of this compound can be readily transformed through hydrolysis or transesterification.
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid, can be achieved under either acidic or basic conditions. nih.govtcichemicals.com Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. masterorganicchemistry.com This reaction is generally irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the free carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis, using a dilute mineral acid like HCl or H₂SO₄ in the presence of excess water, is a reversible process. nih.gov
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 5-bromo-2-chloronicotinate and methanol (B129727). This equilibrium-driven reaction often requires using the new alcohol as the solvent to drive the reaction to completion.
Reduction Reactions
The reduction of this compound can selectively target either the ester group or the pyridine ring, depending on the reducing agent and reaction conditions.
The methyl ester can be reduced to the corresponding primary alcohol, (5-bromo-2-chloropyridin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards esters, but their reactivity can be enhanced. For instance, the reduction of methyl nicotinate to 3-pyridyl methanol has been achieved using a sodium borohydride-methanol system. scholarsresearchlibrary.com
The reduction of the pyridine ring is more challenging due to its aromatic nature. However, under harsh conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon, the pyridine ring can be reduced to a piperidine (B6355638) ring. The electrochemical reduction of nicotinic acid derivatives has also been studied, which can lead to the formation of hydrated aldehydes or dimers depending on the pH. rsc.org
Oxidation Reactions
The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, it can be converted to the corresponding N-oxide. The oxidation of nicotinic acid and its derivatives to N-methyl-2-pyridone derivatives has also been reported, which involves both methylation and oxidation steps. nih.gov The ester and halo-substituents on this compound are generally stable to many oxidizing agents.
Derivatization Strategies for Functional Group Interconversion
The functional groups on this compound allow for a wide range of derivatization strategies. The primary route for derivatization often starts with the hydrolysis of the ester to 5-bromo-2-chloronicotinic acid. nbinno.com This carboxylic acid can then be converted into a variety of other functional groups. For example, it can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is a highly reactive intermediate that can be used to form amides, by reaction with amines, or other esters, by reaction with alcohols. The synthesis of various amide derivatives from related chloropicolinates has been demonstrated. nih.gov
The halogen substituents can also be interconverted or replaced. For instance, nucleophilic aromatic substitution can be used to replace the chlorine atom with other nucleophiles, although this typically requires harsh conditions or activation by electron-withdrawing groups. The bromine atom can be converted to other functional groups via organometallic intermediates, such as through lithium-halogen exchange followed by quenching with an electrophile.
Applications of Methyl 5 Bromo 2 Chloronicotinate As a Building Block
Pharmaceutical Development and Drug Discoverychemimpex.comchemimpex.com
The structural framework of methyl 5-bromo-2-chloronicotinate is a key component in the creation of various pharmaceutical agents. chemimpex.comchemimpex.com Its presence in the synthetic pathway can significantly influence the biological activity of the final compound, making it a valuable asset in the field of drug discovery. chemimpex.com
Synthesis of Bioactive Pyridine-Containing Compoundschemimpex.comchemimpex.com
The pyridine (B92270) ring is a fundamental structural motif found in numerous biologically active compounds and pharmaceuticals. nih.gov this compound, as a substituted pyridine, is an ideal starting material for the synthesis of more complex pyridine derivatives. chemimpex.comchemimpex.com The bromine and chlorine atoms on the pyridine ring enhance its reactivity, allowing for a variety of chemical transformations and the introduction of different functional groups to create novel bioactive molecules. chemimpex.comresearchgate.net
Intermediates in the Synthesis of Pharmaceuticals for Neurological Disorderschemimpex.comchemimpex.com
This compound is a recognized intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The specific arrangement of its atoms allows for the construction of larger molecules that can interact with biological targets in the central nervous system.
Precursor for HIV-1 Integrase Strand Transfer Inhibitorsnih.govmdpi.com
A significant application of this compound is its role as a precursor in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com HIV-1 integrase is a vital enzyme for the replication of the virus, and blocking its action is a key therapeutic strategy. nih.govnih.govnih.gov
In one synthetic route, this compound undergoes a Negishi coupling reaction with (3-chloro-2-fluorobenzyl)zinc bromide. The resulting product is then reduced to form a key intermediate, 2-chloro-3-hydroxymethyl pyridine. nih.govmdpi.com This intermediate is further processed through several steps to yield tetracyclic lactams, some of which have demonstrated potent antiviral activity against HIV-1. nih.govmdpi.com
Table 1: Synthesis of HIV-1 Integrase Strand Transfer Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Key Intermediate Formed | Reference |
| This compound | (3-chloro-2-fluorobenzyl)zinc bromide | 2-chloro-3-hydroxymethyl pyridine | nih.govmdpi.com |
Modulation of G-Protein Coupled Receptors (e.g., mGlu5, P2Y12)
While direct synthesis of mGlu5 modulators from this compound is not explicitly detailed in the provided results, its utility in creating complex heterocyclic structures suggests its potential as a starting material for such molecules. The development of P2Y12 receptor antagonists is another area where pyridine-containing compounds are of interest. P2Y12 receptors are involved in platelet aggregation, and their antagonists are used as antiplatelet drugs. nih.govnih.gov The synthesis of ticagrelor, a P2Y12 receptor antagonist, involves a triazolopyrimidine core, but the broader class of P2Y12 antagonists includes diverse heterocyclic scaffolds, indicating a potential application for versatile building blocks like this compound in the exploration of new chemical entities targeting this receptor.
Development of Novel Therapeutic Agents
The development of new therapeutic agents is a continuous effort in the pharmaceutical industry to address unmet medical needs. nih.gov Versatile building blocks like this compound are instrumental in this process, providing a foundation for the creation of novel molecular architectures with the potential for therapeutic activity against a range of diseases. chemimpex.commdpi.com
Agrochemical Formulationschemimpex.comchemimpex.comnbinno.com
In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. chemimpex.comchemimpex.comnbinno.com It is utilized in the formulation of various products designed to protect crops and enhance agricultural productivity. chemimpex.com Specifically, it serves as a building block for the synthesis of certain herbicides and fungicides. chemimpex.comnbinno.com
Precursor for Herbicides
This compound is a key starting material in the synthesis of certain herbicides. The presence of the chloro and bromo groups allows for sequential and selective reactions, making it an adaptable component in the creation of complex herbicidal molecules. While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is found in various herbicidally active compounds. The general synthetic strategy often involves the displacement of the chlorine atom and subsequent modification of the ester and bromo functionalities to build the final active ingredient.
Intermediate for Fungicides
In the field of agricultural chemistry, this compound also serves as an important intermediate in the development of fungicides. chemimpex.com The pyridine core is a common feature in many fungicidal compounds, and the specific substitutions on this compound make it a suitable starting point for creating new and effective crop protection agents. The synthesis of novel fungicides often leverages the reactivity of the carbon-chlorine bond for nucleophilic substitution, while the bromo substituent can be used for cross-coupling reactions to introduce further complexity and enhance biological activity.
Synthesis of Pesticides
Beyond its specific roles in herbicide and fungicide synthesis, this compound is a versatile building block for a broader range of pesticides. chemimpex.com Its utility lies in its ability to be readily converted into various pyridine-based scaffolds, which are known to exhibit a wide spectrum of pesticidal activities. The combination of the bromo and chloro substituents provides two distinct reaction sites, enabling chemists to construct a diverse library of potential pesticide candidates for screening and development.
| Application Area | Role of this compound |
| Herbicides | Precursor for complex herbicidal molecules |
| Fungicides | Intermediate for novel fungicidal compounds |
| Pesticides | Versatile building block for diverse pesticide scaffolds |
Material Science Applications
The unique electronic and structural properties of this compound also lend themselves to applications in material science, particularly in the creation of new polymers and coatings with enhanced properties. chemimpex.com
Development of Novel Polymers
In the realm of polymer chemistry, this compound can be utilized as a monomer or a precursor to monomers for the synthesis of novel polymers. The halogenated pyridine ring can be incorporated into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and altered electronic characteristics. Research in this area focuses on creating polymers with tailored functionalities for specialized applications.
Synthesis of Coatings
The development of advanced coatings is another area where this compound finds application. chemimpex.com Its chemical structure can contribute to the formulation of coatings with improved durability, and resistance to environmental factors such as UV radiation and chemical degradation. chemimpex.com The pyridine nitrogen can also offer sites for adhesion to various substrates, enhancing the performance and longevity of the coating.
| Material Science Application | Contribution of this compound |
| Novel Polymers | Monomer or precursor for polymers with enhanced thermal and flame-retardant properties |
| Synthesis of Coatings | Component in formulations for durable and resistant coatings |
Specialty Chemicals and Fine Chemical Synthesis
The utility of this compound extends to the broader field of specialty chemicals and fine chemical synthesis. Its role as a versatile building block is not limited to the agrochemical and material science sectors. The compound's reactive sites allow for its use in the construction of a wide array of complex organic molecules. These molecules may find use in various niche applications, including as intermediates for pharmaceuticals and other high-value chemical products. The ability to perform selective chemical transformations at the chloro, bromo, and ester positions makes it a valuable tool for synthetic chemists in both academic and industrial research settings.
Contributions to Medicinal Chemistry Research
This compound is a versatile heterocyclic building block that has demonstrated significant utility in the field of medicinal chemistry. chemimpex.com Its unique substitution pattern, featuring bromo, chloro, and methyl ester functionalities on a pyridine ring, provides multiple reactive sites for chemical modification, making it a valuable starting material for the synthesis of diverse and complex bioactive molecules. chemimpex.com Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. chemimpex.com
One of the key areas where this compound has made a contribution is in the development of enzyme inhibitors. chemimpex.com Its scaffold has been elaborated to create potent and selective inhibitors of various enzymes implicated in disease pathogenesis. chemimpex.com
A notable application of this building block is in the synthesis of novel nicotinamide (B372718) derivatives with potential as anticancer agents through the inhibition of histone deacetylase-3 (HDAC3). rsc.org In one study, a series of nicotinamide derivatives were designed and synthesized, with several compounds exhibiting significant inhibitory activity against HDAC3. rsc.org Compound 6b from this series emerged as a particularly potent inhibitor with an IC₅₀ value of 0.694 µM against HDAC3. rsc.org Furthermore, this compound displayed promising anti-proliferative activity against various cancer cell lines, including B16F10 (melanoma), MCF-7 (breast cancer), and A549 (lung cancer), with IC₅₀ values of 4.66 µM, 10.21 µM, and 12.84 µM, respectively. rsc.org These findings highlight the potential of utilizing the this compound scaffold for the development of novel anticancer therapeutics.
Table 1: In Vitro Biological Activity of Selected Nicotinamide Derivatives as HDAC3 Inhibitors
| Compound | Pan-HDAC IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | B16F10 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|---|---|
| 6b | 4.648 | 0.694 | 4.66 | 10.21 | 12.84 |
| 6c | >10 | 1.235 | 8.32 | 15.67 | 18.33 |
| 6h | >10 | >10 | 11.45 | 19.87 | 23.54 |
| 6i | 7.893 | 2.345 | 9.87 | 17.43 | 20.11 |
| 6l | >10 | >10 | 13.21 | 21.34 | 25.67 |
| 6m | 8.987 | 3.123 | 10.54 | 18.98 | 22.43 |
| 6n | 5.481 | 0.897 | 6.78 | 12.34 | 15.67 |
| BG45 (Reference) | 5.506 | - | 15.32 | 25.43 | 28.98 |
Data sourced from a study on novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. rsc.org
The versatility of the nicotinamide scaffold derived from precursors like this compound extends to the development of antifungal agents. A series of novel 2-aminonicotinamide derivatives were synthesized and evaluated for their in vitro antifungal activity. nih.gov Among the synthesized compounds, 11g and 11h demonstrated excellent activity against Candida albicans, with MIC₈₀ values of 0.0313 μg/mL. nih.gov These compounds also exhibited broad-spectrum antifungal activity against several other fungal species, including fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans, with MIC₈₀ values ranging from 0.0313 to 2.0 μg/mL. nih.gov Further investigations suggested that these compounds exert their antifungal effect by targeting the fungal cell wall and reducing the content of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface. nih.gov
Table 2: In Vitro Antifungal Activity of Selected 2-Aminonicotinamide Derivatives
| Compound | C. albicans (MIC₈₀, µg/mL) | Fluconazole-resistant C. albicans (MIC₈₀, µg/mL) | C. parapsilosis (MIC₈₀, µg/mL) | C. glabrata (MIC₈₀, µg/mL) | C. neoformans (MIC₈₀, µg/mL) |
|---|---|---|---|---|---|
| 11g | 0.0313 | 0.0625 | 0.125 | 0.5 | 1.0 |
| 11h | 0.0313 | 0.0313 | 0.0625 | 0.25 | 2.0 |
Data sourced from a study on the synthesis and biological evaluation of novel 2-aminonicotinamide derivatives as antifungal agents. nih.gov
Furthermore, the core structure of this compound is related to the starting materials used in the synthesis of potent inhibitors of Tropomyosin receptor kinase A (TrkA). semanticscholar.org TrkA is a receptor tyrosine kinase that has emerged as a promising target for cancer therapy. semanticscholar.orgnih.gov While the direct use of this compound was not detailed, a closely related compound, 5-Bromo-2-nitropyridine, was utilized to generate a series of TrkA inhibitors. semanticscholar.org The lead compound from this series, compound 5 , exhibited a potent TrkA inhibitory activity with an IC₅₀ of 4 nM. semanticscholar.org This suggests the potential of the 5-bromo-pyridinyl core, present in this compound, for the design of novel TrkA inhibitors.
Table 3: Kinase Inhibitory Profile of a TrkA Inhibitor Derived from a Related Precursor
| Kinase | % Inhibition at 0.1 µM | IC₅₀ (nM) |
|---|---|---|
| TrkA | 98 | 4 |
| Flt3 | 83 | ND |
| ALK | <40 | ND |
| Bmx | <40 | ND |
| CHK1 | <40 | ND |
| cKit | <40 | ND |
| c-Raf | <40 | ND |
| EphB4 | <40 | ND |
| FAK | <40 | ND |
| GSK3β | <40 | ND |
| Haspin | <40 | ND |
| IKKβ | <40 | ND |
| JAK2 | <40 | ND |
| JAK3 | <40 | ND |
| LIMK1 | <40 | ND |
| MEK1 | <40 | ND |
| c-Met | <40 | ND |
| PDK1 | <40 | ND |
| PI3-Kinaseβ | <40 | ND |
| Pim-1 | <40 | ND |
| PKBα | <40 | ND |
ND: Not Determined. Data sourced from a study on the identification of a novel series of potent TrkA receptor tyrosine kinase inhibitors. semanticscholar.org
Advanced Analytical Techniques in the Study of Methyl 5 Bromo 2 Chloronicotinate
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool for probing the molecular structure of Methyl 5-bromo-2-chloronicotinate. Each technique provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule: those on the pyridine (B92270) ring and those of the methyl ester group. The chemical shift (δ), signal splitting (multiplicity), and integration values of these signals are key to assigning them to specific protons. For instance, the protons on the aromatic ring will appear at a higher chemical shift compared to the protons of the methyl group due to the deshielding effect of the aromatic system.
While a specific spectrum for this compound is not publicly available, data for the parent compound, 5-Bromo-2-chloronicotinic acid, shows two aromatic proton signals. uni.lu The ¹H NMR spectrum of Methyl 5-bromo-2-chloropyridine-3-carboxylate would be expected to show signals for the two aromatic protons and a singlet for the three methyl ester protons. tcichemicals.com
Expected ¹H NMR Spectral Data for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~8.0 - 8.5 | Doublet | 1H |
| Aromatic-H | ~8.5 - 9.0 | Doublet | 1H |
This is an illustrative table based on general principles and data from similar compounds.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen, nitrogen, chlorine, and bromine, as well as the carbonyl carbon of the ester group, will appear at characteristic chemical shifts.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the ester, C-O stretch, C-Cl stretch, C-Br stretch, and various vibrations associated with the substituted pyridine ring.
Characteristic IR Absorption Bands for a Related Isomer (Methyl 5-bromo-6-chloronicotinate):
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1730 |
| C-O Stretch | ~1250-1300 |
| Aromatic C=C and C=N Bending | ~1400-1600 |
| C-Cl Stretch | ~700-800 |
Data is illustrative and based on general functional group regions and spectra of similar compounds.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the mass spectrum of this compound will exhibit a distinctive molecular ion cluster.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful as they combine the separation capabilities of chromatography with the detection power of mass spectrometry. bldpharm.com Electrospray Mass Spectrometry (ESMS) is a soft ionization technique often used in LC-MS.
Predicted mass spectrometry data for this compound highlights the expected m/z values for various adducts.
Predicted Collision Cross Section (CCS) Values for this compound Adducts:
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 249.92650 |
| [M+Na]⁺ | 271.90844 |
| [M-H]⁻ | 247.91194 |
| [M+NH₄]⁺ | 266.95304 |
Table data sourced from PubChemLite. thermofisher.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions. The substituted pyridine ring in this compound, containing multiple chromophores (the aromatic ring itself, the carbonyl group, and the halogen substituents), is expected to absorb UV radiation. The resulting spectrum, a plot of absorbance versus wavelength, can be used for quantitative analysis and to provide some structural information. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.
Chromatographic Separation Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds, as well as for determining the purity of a sample.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is a standard method to assess its purity. bldpharm.com A typical HPLC analysis involves injecting a solution of the sample into a column containing a solid adsorbent material (the stationary phase). A solvent (the mobile phase) is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.
A common method for a compound like this would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of this compound is often specified to be greater than 97.5% or 98.0%, as determined by HPLC or GC analysis. tcichemicals.com
Typical HPLC Analysis Parameters (Illustrative):
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis (set at a λmax of the compound) |
This table represents a typical, not a specific, experimental setup.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC is primarily employed to determine its purity. Several chemical suppliers specify that the purity of their this compound products is greater than 98.0%, as determined by GC. tcichemicals.com
The fundamental principle of GC involves the vaporization of a sample, which is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. Factors such as boiling point and polarity influence the retention time of a compound, which is the time it takes to travel through the column. youtube.com For this compound, the compound with the lower boiling point would typically elute first from the GC column. youtube.com The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity. youtube.com
A typical GC system for analyzing this compound would consist of:
An injector to vaporize the sample.
A column, often a capillary column, to separate the sample components.
A detector, such as a Flame Ionization Detector (FID), to detect the eluting compounds.
A data system to record and analyze the chromatogram.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For the synthesis or purification of this compound, TLC is an invaluable tool for tracking the conversion of starting materials to the final product.
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The separation results in spots at different heights on the plate, and the retention factor (Rf) for each spot can be calculated. While specific TLC parameters for this compound are not detailed in the available literature, a typical procedure would involve dissolving the compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
X-ray Crystallography for Structural Elucidation
For a compound like this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The process involves irradiating the crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. While no specific X-ray crystallographic studies for this compound are currently reported in the public domain, this technique would be the most unambiguous method to confirm its molecular structure.
Advanced hyphenated techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its unequivocal identification. jppres.com GC-MS is particularly useful for identifying and quantifying trace-level impurities. ijpsr.com In the analysis of this compound, GC-MS could be used to confirm the identity of the main peak and to identify any minor impurities that may be present.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not volatile or thermally stable enough for GC analysis. lcms.cz In LC-MS, the separation is achieved using high-performance liquid chromatography (HPLC), and the eluting compounds are detected by a mass spectrometer. lcms.cz This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the determination of molecular weight. researchgate.netajrconline.org Predicted LC-MS data for this compound shows expected adducts that can be used for its identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]+ | 249.92650 |
| [M+Na]+ | 271.90844 |
| [M-H]- | 247.91194 |
| [M+NH4]+ | 266.95304 |
| [M+K]+ | 287.88238 |
| [M+H-H2O]+ | 231.91648 |
| [M+HCOO]- | 293.91742 |
| [M+CH3COO]- | 307.93307 |
Data sourced from PubChemLite. uni.lu
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Methyl 5-bromo-2-chloronicotinate, DFT calculations elucidate its fundamental chemical and physical properties. Such studies are typically performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, to ensure accuracy. ijcce.ac.irresearchgate.net
The initial step in most computational analyses is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For substituted pyridines, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure provides the basis for all further calculations. Analysis of the electronic structure reveals the distribution of electron density, which is key to understanding the molecule's reactivity. The presence of electronegative bromine and chlorine atoms, along with the ester group on the pyridine (B92270) ring, significantly influences the electronic landscape of this compound.
Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Note: This data is representative of DFT calculations on substituted pyridine systems and is for illustrative purposes.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.389 | C-N-C | 117.0 |
| C-N | 1.335 | C-C-N | 123.5 |
| C-Br | 1.890 | C-C-Br | 119.5 |
| C-Cl | 1.730 | C-C-Cl | 121.0 |
| C=O | 1.210 | O-C-O | 125.0 |
| C-O | 1.340 | C-C-C=O | 120.0 |
This interactive table demonstrates typical outputs from a geometry optimization calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. nih.gov For aromatic compounds like this compound, the HOMO is typically distributed over the π-system of the pyridine ring, while the LUMO may be localized on the ring or involve the substituents. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. ijcce.ac.ir
Representative Frontier Molecular Orbital Energies (Note: This data is illustrative for a substituted pyridine derivative.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
This table provides an example of HOMO-LUMO energy values derived from DFT calculations.
Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the characteristic bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netscirp.org For this compound, key vibrational modes would include the C-Br and C-Cl stretching frequencies, the C=O stretch of the ester group, and various pyridine ring vibrations. Comparing the calculated frequencies with experimental data confirms the optimized molecular structure. physchemres.org
Example Vibrational Frequencies for a Halogenated Pyridine Derivative (Note: This data is for illustrative purposes to show the output of a frequency calculation.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1725 | 1720 |
| C-N Stretch | 1580 | 1575 |
| Ring C=C Stretch | 1470 | 1465 |
| C-Cl Stretch | 750 | 745 |
| C-Br Stretch | 650 | 648 |
This interactive table compares theoretical and experimental vibrational frequencies.
Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. ijcce.ac.ir For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms and the oxygen atoms into the pyridine ring's antibonding orbitals. This information is critical for understanding the stability of the molecule arising from these electron delocalization effects. The analysis also provides the natural atomic charges on each atom, offering a more detailed picture of the electron distribution than simple Mulliken charges. nih.gov
Molecular Docking and Dynamics Simulations
While DFT provides insights into the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins.
Pyridine carboxylic acid derivatives are known to be versatile scaffolds in medicinal chemistry, often acting as enzyme inhibitors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein's active site. researchgate.net This method helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govmdpi.com The results of docking studies, often expressed as a binding energy or score, can guide the design of more potent and selective drug candidates. researchgate.net For example, docking studies on similar pyridine derivatives have revealed crucial interactions with the active sites of various kinases and other enzymes, highlighting their potential as therapeutic agents. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity. While specific, comprehensive SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied by analyzing the roles of its key structural features: the pyridine core, the chloro substituent at the 2-position, the bromo substituent at the 5-position, and the methyl ester at the 3-position.
The electronic properties of the substituents on the pyridine ring are critical. The chlorine and bromine atoms are electron-withdrawing groups, which significantly influence the electron density distribution of the pyridine ring. This can affect how the molecule interacts with biological targets, such as enzymes or receptors. For instance, in various series of bioactive compounds, the introduction of halogen atoms can enhance binding affinity through halogen bonding or by altering the molecule's lipophilicity, which affects its ability to cross cell membranes.
In studies of other heterocyclic compounds, the position and nature of halogen substituents have been shown to be critical for biological activity. For example, in some kinase inhibitors, a bromine atom at a specific position can lead to a significant increase in potency compared to a chlorine atom or no halogen at all. This is often attributed to the size, polarizability, and ability of bromine to form stronger halogen bonds. The relative positions of the halogens and the ester in this compound create a specific electronic and steric profile that will dictate its interaction with target proteins.
Computational SAR studies would typically involve synthesizing or modeling a series of analogues where each substituent is systematically varied and then correlating these structural changes with changes in biological activity (e.g., IC₅₀ values).
Table 1: Illustrative SAR Data for Hypothetical Nicotinate (B505614) Analogues
| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |
| Analogue 1 | Cl | Br | Hypothetical Value |
| Analogue 2 | F | Br | Hypothetical Value |
| Analogue 3 | Cl | I | Hypothetical Value |
| Analogue 4 | Cl | H | Hypothetical Value |
| Analogue 5 | H | Br | Hypothetical Value |
This table illustrates the type of data generated in an SAR study. The values are hypothetical and intended to show how activity might change with substituent modification.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where either the chlorine at the C2 position or the bromine at the C5 position is displaced by a nucleophile. Due to the electron-withdrawing nature of the pyridine nitrogen and the other substituents, the pyridine ring is activated towards such attacks.
Computational studies can predict which halogen is more likely to be substituted. This involves calculating the activation energy barriers for the formation of the Meisenheimer intermediate for attack at both the C2 and C5 positions. The position with the lower activation energy will be the kinetically favored site of reaction. DFT calculations can also model the influence of the solvent and the nature of the nucleophile on the reaction's regioselectivity and rate. mdpi.com
Another important class of reactions for this molecule is transition-metal-catalyzed cross-coupling, such as Suzuki or Stille couplings. DFT can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com These calculations can help in understanding the regioselectivity of the coupling, for instance, whether a catalyst will preferentially react with the C-Br or C-Cl bond. Such studies have been performed on similar dihalogenated pyridines and have provided valuable insights for synthetic chemists. mdpi.com
Table 2: Hypothetical Calculated Energy Barriers for SNAr Reaction
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |
| Attack at C2 (Cl displacement) | NH₃ | Hypothetical Value |
| Attack at C5 (Br displacement) | NH₃ | Hypothetical Value |
| Attack at C2 (Cl displacement) | OCH₃⁻ | Hypothetical Value |
| Attack at C5 (Br displacement) | OCH₃⁻ | Hypothetical Value |
This table provides an example of how computational data can be used to compare the feasibility of different reaction pathways.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often employing machine learning and artificial intelligence, is an emerging area in chemistry that aims to forecast the outcomes of reactions without performing them in the lab. nih.govrsc.org These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. nih.govrsc.orgresearchgate.net
For a molecule like this compound, predictive models could be used to screen a large number of potential reactants and conditions to identify promising new transformations. nih.gov The input for these models often includes a digital representation of the molecule (like a SMILES string) and various calculated quantum mechanical descriptors for each atom, such as partial charges, frontier molecular orbital energies, and Fukui indices. mit.edu
These descriptors quantify the local reactivity of different sites within the molecule. For this compound, the model would analyze the descriptors for the carbon atoms attached to the chlorine and bromine, as well as the unsubstituted ring carbons, to predict the most likely site for a given type of reaction (e.g., nucleophilic attack, electrophilic attack, or metal-catalyzed C-H activation). researchgate.netmit.edu
For example, a machine learning model trained on a vast database of halogenated aromatic compound reactions could predict the regioselectivity of a Suzuki coupling with a high degree of accuracy, suggesting the optimal catalyst and conditions to favor reaction at either the C-Br or C-Cl bond. rsc.orgresearchgate.net This predictive capability can significantly accelerate the discovery of new synthetic routes and the development of novel derivatives of this compound for various applications. researchgate.net
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis of Methyl 5-bromo-2-chloronicotinate
The principles of green chemistry are increasingly being applied to pharmaceutical and agrochemical synthesis to reduce environmental impact and improve safety. mdpi.com For this compound, future research will likely focus on developing synthetic routes that are more environmentally benign than traditional methods. Key areas of investigation include the use of safer solvents, minimizing waste, and improving atom economy.
Current synthetic strategies often rely on conventional solvents and reagents that may be hazardous. A significant trend in green chemistry is the replacement of these with more sustainable alternatives. Research into bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or Cyrene, which are derived from biomass, could offer viable, greener alternatives for the synthesis of pyridine (B92270) derivatives. mdpi.com Another approach involves using supercritical fluids, like supercritical carbon dioxide (scCO₂), as a reaction medium, which can simplify purification processes and eliminate the use of toxic organic solvents. mdpi.commdpi.com
The development of synthetic pathways with higher atom economy and lower E-factors (Environmental Factor) will be a primary goal. This involves designing reactions where a greater proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste. Catalytic methods, particularly those using earth-abundant metals, are central to achieving this objective.
Table 1: Principles of Green Chemistry and Their Potential Application to this compound Synthesis
| Green Chemistry Principle | Potential Application in Synthesis |
| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. |
| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Synthesis | Replacing hazardous reagents and solvents with safer, renewable, or biodegradable alternatives. |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass for the synthesis of the pyridine ring. |
| Catalysis | Employing highly selective and efficient catalysts to reduce energy consumption and improve reaction efficiency. |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reaction control, and the potential for seamless integration of reaction and purification steps. nih.govmdpi.com For the production of this compound, adopting continuous flow processes could lead to significant improvements in efficiency and product consistency.
The synthesis of highly functionalized heterocyclic compounds often involves reactions that are exothermic or require precise temperature control. Microreactors used in flow chemistry provide a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation, which minimizes the risk of runaway reactions and the formation of impurities. mdpi.com This level of control is particularly advantageous for halogenation and other substitution reactions commonly used in the synthesis of this compound.
Furthermore, continuous processing facilitates the automation and optimization of reaction conditions. Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be fine-tuned in real-time to maximize yield and purity. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential for producing complex molecules with high efficiency. nih.govmdpi.com
Chemoinformatics and Data Science for Reaction Discovery and Optimization
The integration of chemoinformatics and data science is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic routes. These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. For this compound, these approaches can accelerate the discovery of novel, more efficient synthetic pathways.
Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. This can significantly reduce the number of experiments required, saving time and resources. For instance, predictive models could be developed to identify the most effective regioselective halogenation strategy for a given nicotinic acid precursor.
Data-driven approaches can also aid in retrosynthetic analysis, proposing novel and non-intuitive pathways to the target molecule. By leveraging computational tools, chemists can explore a wider range of synthetic possibilities and identify routes that are more sustainable or cost-effective.
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation. Research into new catalysts for the synthesis and functionalization of this compound is an active area of exploration. A key focus is on developing catalysts that offer higher selectivity, activity, and stability.
Transition metal catalysis, particularly using palladium, copper, and nickel, has been instrumental in the synthesis of substituted pyridines. Future research will likely explore the use of more sustainable and earth-abundant metals like iron and manganese. Additionally, the development of photocatalysts that can be activated by visible light offers a green alternative to traditional thermal methods, often allowing reactions to proceed under milder conditions. mdpi.com
A significant emerging area is the use of C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. semanticscholar.org Applying C-H activation strategies to the pyridine ring could provide more direct and atom-economical routes to introduce substituents, potentially simplifying the synthesis of this compound and its derivatives.
Table 2: Comparison of Potential Catalytic Approaches
| Catalytic System | Advantages | Potential Application |
| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Cross-coupling reactions for introducing substituents. |
| Heterogeneous Catalysis | Easy separation and reusability of the catalyst. | Continuous flow processes, large-scale production. |
| Biocatalysis (Enzymes) | High specificity, environmentally friendly conditions. | Selective functional group transformations. |
| Photocatalysis | Use of light as a traceless reagent, mild conditions. | Radical-mediated halogenation or cross-coupling. |
Expanding Applications in Niche Chemical Fields
This compound is primarily valued as a chemical intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Future research will likely focus on expanding its applications into new and niche chemical fields.
Its specific substitution pattern—a bromine atom at the 5-position and a chlorine atom at the 2-position—offers multiple sites for selective functionalization through various cross-coupling reactions. This makes it an attractive scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery and materials science.
Emerging applications could include the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where functionalized pyridine rings are often incorporated to tune electronic properties. Furthermore, its use as a key fragment in the synthesis of novel classes of ligands for catalysis or as a building block for specialized polymers could represent new avenues for this versatile compound. The continued exploration of its reactivity will undoubtedly unlock new opportunities in various sectors of the chemical industry.
Q & A
Basic Research Questions
Q. What are the critical physical properties of Methyl 5-bromo-2-chloronicotinate for experimental design?
- Key Properties :
- Melting Point : 50–52°C (critical for assessing purity and thermal stability during synthesis) .
- Density : 1.7±0.1 g/cm³ (useful for solvent selection in recrystallization) .
- Molecular Weight : 250.48 g/mol (essential for stoichiometric calculations) .
- Methodological Insight : Use differential scanning calorimetry (DSC) to verify melting points and gas chromatography (GC) with flame ionization detection to confirm purity (>98% as per typical reagent standards) .
Q. How can researchers ensure the purity of this compound in synthetic workflows?
- Analytical Techniques :
- GC/HPLC : Compare retention times against certified standards to detect impurities (e.g., unreacted precursors like 5-bromonicotinic acid) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 250.477 for [M+H]⁺) and isotopic patterns (Br/Cl) .
- Purification : Recrystallize in ethyl acetate/hexane mixtures, leveraging solubility differences indicated by density and polarity .
Q. What are the recommended storage conditions for this compound to prevent degradation?
- Storage Protocol : Store at room temperature in airtight, amber vials to minimize hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, which may induce decomposition (e.g., cleavage of the methyl ester) . Contrast with brominated analogs requiring refrigeration (0–6°C), highlighting the need for compound-specific validation .
Advanced Research Questions
Q. How can steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Considerations :
- The 2-chloro substituent acts as a directing group, facilitating regioselective Suzuki-Miyaura coupling at the 5-bromo position.
- Steric hindrance from the methyl ester may slow catalytic cycles; optimize using bulky ligands (e.g., SPhos) or elevated temperatures .
- Data Validation : Monitor reaction progress via ¹H NMR (disappearance of the C-Br signal at δ ~7.8 ppm) and compare with kinetic models .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Example : Discrepancies in IR spectra of hydrolysis products (e.g., 5-bromo-2-chloronicotinic acid) may arise from polymorphic forms.
- Resolution :
- Cross-validate using X-ray crystallography to confirm solid-state structures.
- Use computational tools (e.g., DFT simulations) to predict vibrational modes and reconcile experimental IR peaks .
Q. How can researchers optimize catalytic systems for selective functionalization of the chloro vs. bromo substituents?
- Experimental Design :
- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) to exploit differences in oxidative addition rates for C-Cl vs. C-Br bonds.
- Track selectivity via LC-MS or ¹³C NMR, focusing on coupling product ratios .
- Contradiction Analysis : If unexpected side products dominate, assess ligand electronic effects or solvent polarity (e.g., DMF vs. THF) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Risk Mitigation :
- Use PPE (gloves, goggles) to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., methyl chloride during ester hydrolysis) .
Q. How to validate synthetic routes using green chemistry principles?
- Sustainability Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
